Cas no 189264-04-8 ((2R, 4S)-1-(2S)-Argatroban)

(2R, 4S)-1-(2S)-Argatroban 化学的及び物理的性質
名前と識別子
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- (2R, 4S)-1-(2S)-Argatroban
- (2R,4S)-1-[(2S)-5-[(Aminoiminomethyl)amino]-1-oxo-2-[[(1,2,3,4-tetrahydro-3-methyl-8-quinolinyl)sulfonyl]amino]pentyl]-4-methyl-2-piperidinecarboxylic acid (ACI)
- 2-Piperidinecarboxylic acid, 1-[5-[(aminoiminomethyl)amino]-1-oxo-2-[[(1,2,3,4-tetrahydro-3-methyl-8-quinolinyl)sulfonyl]amino]pentyl]-4-methyl-, [2R-[1(2S*),2α,4α]]-[partial]- (9CI)
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- インチ: 1S/C23H36N6O5S/c1-14-8-10-29(18(12-14)22(31)32)21(30)17(6-4-9-26-23(24)25)28-35(33,34)19-7-3-5-16-11-15(2)13-27-20(16)19/h3,5,7,14-15,17-18,27-28H,4,6,8-13H2,1-2H3,(H,31,32)(H4,24,25,26)/t14-,15?,17-,18+/m0/s1
- InChIKey: KXNPVXPOPUZYGB-UNPWZGGWSA-N
- ほほえんだ: S(C1C=CC=C2CC(CNC=12)C)(=O)(=O)N[C@@H](CCCNC(N)=N)C(N1CC[C@H](C)C[C@@H]1C(=O)O)=O
(2R, 4S)-1-(2S)-Argatroban 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
TRC | A189265-1mg |
(2R, 4S)-1-(2S)-Argatroban |
189264-04-8 | 1mg |
$ 201.00 | 2023-09-09 | ||
TRC | A189265-10mg |
(2R, 4S)-1-(2S)-Argatroban |
189264-04-8 | 10mg |
$ 1634.00 | 2023-09-09 | ||
TRC | A189265-5mg |
(2R, 4S)-1-(2S)-Argatroban |
189264-04-8 | 5mg |
$ 913.00 | 2023-09-09 |
(2R, 4S)-1-(2S)-Argatroban 関連文献
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1. Carbocycles via enantioselective inter- and intramolecular iridium-catalysed allylic alkylations†Stephane Streiff,Carolin Welter,Mathias Schelwies,Gunter Lipowsky,Nicole Miller,Günter Helmchen Chem. Commun., 2005, 2957-2959
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Kiyomi Ohmori,Youhei Sato,Daisuke Nakajima,Shiho Kageyama,Fujio Shiraishi,Teruhisa Fujimaki,Sumio Goto Environ. Sci.: Processes Impacts, 2013,15, 1031-1040
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Hajra Zafar,Xinru You,Asifullah Khan,Liang Ge J. Mater. Chem. B, 2019,7, 7639-7655
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Jing-fu Liu,Qian Liu,Gui-bin Jiang Chem. Commun., 2011,47, 1613-1615
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Beibei Wang,Huaixi Chen,Wuqian Guo,Yi Liu,Shiguo Han,Lina Hua,Liwei Tang,Junhua Luo J. Mater. Chem. C, 2021,9, 17349-17356
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Brandon A. Vara,Matthieu Jouffroy,Gary A. Molander Chem. Sci., 2017,8, 530-535
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9. Brønsted acid-catalyzed efficient Strecker reaction of ketones, amines and trimethylsilyl cyanide†Guang-Wu Zhang,Dong-Hua Zheng,Jing Nie,Teng Wang Org. Biomol. Chem., 2010,8, 1399-1405
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Jiyou Han,Miae Won,Ji Hyeon Kim,Kyungim Min,Paramesh Jangili,Jong Seung Kim Chem. Soc. Rev., 2020,49, 7856-7878
(2R, 4S)-1-(2S)-Argatrobanに関する追加情報
Argatroban: A Comprehensive Overview of CAS No. 189264-04-8 and Its Therapeutic Potential
Argatroban, a synthetic direct thrombin inhibitor, has garnered significant attention in the field of hematology and cardiovascular medicine. With its CAS registry number 189264-04-8, this compound is classified under the chemical name (2R,4S)-1-(2S)-Argatroban, which highlights its stereochemical configuration. The compound's unique structure and mechanism of action make it a promising candidate for treating and preventing thrombotic disorders. This article delves into the latest research findings, therapeutic applications, and future prospects of Argatroban, providing a comprehensive understanding of its role in modern medicine.
The development of Argatroban was driven by the need for more effective and safer anticoagulant agents. Unlike traditional anticoagulants such as heparin, which act indirectly by enhancing the activity of antithrombin III, Argatroban directly inhibits thrombin (factor IIa), a key enzyme in the coagulation cascade. This direct mechanism reduces the risk of bleeding complications associated with heparin therapy. Recent studies have demonstrated that Argatroban exhibits potent antithrombotic effects in both in vitro and in vivo models, making it a valuable tool in the management of acute thrombotic events.
One of the most significant advancements in Argatroban research is its application in patients with heparin-induced thrombocytopenia (HIT). HIT is a serious complication characterized by thrombocytopenia and an increased risk of thrombosis. Traditional anticoagulants are contraindicated in such cases due to their reliance on heparin. However, Argatroban bypasses this limitation by directly targeting thrombin, making it an ideal alternative for patients with HIT. Clinical trials have shown that Argatroban effectively prevents further thrombotic events while maintaining platelet counts within normal ranges.
The pharmacokinetics of Argatroban have been extensively studied to optimize its therapeutic use. The compound is administered intravenously and exhibits linear pharmacokinetics over a wide dose range. Its elimination half-life is approximately 30 minutes, allowing for precise dose adjustment to achieve therapeutic levels. Recent research has also explored the potential for subcutaneous administration, which could enhance patient convenience and reduce the need for continuous intravenous infusion.
In terms of safety profiles, Argatroban has demonstrated a favorable tolerance profile compared to other anticoagulants. While bleeding remains a potential side effect, its incidence is lower than that observed with heparin or warfarin. Emerging studies are focusing on identifying biomarkers that predict individual responses to Argatroban, enabling personalized dosing strategies to minimize adverse effects.
The clinical utility of Argatroban extends beyond acute thrombotic conditions. It has shown promise in managing patients undergoing high-risk surgical procedures, such as cardiopulmonary bypass or orthopedic surgeries, where excessive bleeding is a concern. By providing rapid onset and reversible anticoagulation, Argatroban offers a safer alternative to conventional anticoagulants in these settings.
Recent advancements in drug delivery systems have opened new avenues for improving the efficacy and convenience of Argatroban therapy. Nanotechnology-based delivery systems are being explored to enhance drug stability, reduce systemic toxicity, and improve targeting to specific tissues. These innovations could potentially expand the clinical applications of Argatroban into chronic disease management.
In conclusion, (2R,4S)-1-(2S)-Argatroban (CAS No. 189264-04-8) represents a significant advancement in antithrombotic therapy. Its direct mechanism of action, favorable safety profile, and versatility across various clinical settings underscore its importance in modern medicine. As research continues to uncover new insights into its pharmacokinetics, safety profiles, and therapeutic applications, Argatroban is poised to play an even greater role in improving patient outcomes worldwide.
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